4-Amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile
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Overview
Description
4-Amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring, which is a six-membered ring containing nitrogen, and a diazaspiro linkage, which includes two nitrogen atoms in the spiro structure. The presence of an amino group and a carbonitrile group further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative and introduce the spiro linkage through cyclization reactions. The amino group can be introduced via amination reactions, while the carbonitrile group can be added using nitrile-forming reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to accelerate the reactions and reduce the formation of by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The amino and carbonitrile groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects in certain diseases.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile: shares similarities with other spiro compounds, such as spirooxindoles and spirocyclic piperidines.
Spirooxindoles: These compounds also feature a spiro linkage and are known for their biological activity, particularly in anticancer research.
Spirocyclic Piperidines: These compounds have a similar piperidine ring and spiro structure, making them useful in drug discovery.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spiro structure. This gives it distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5/c16-11-12-13(17)18-14(20-9-5-2-6-10-20)19-15(12)7-3-1-4-8-15/h1-10,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCVTIYEBTUQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(NC(=N2)N3CCCCC3)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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